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Compound of Interest

Compound Name: 4-Chloro-3-ethylbenzaldehyde

CAS No.: 945717-06-6

Cat. No.: B1426003

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Chloro-3-ethylbenzaldehyde, with the CAS number 945717-06-6, is a substituted aromatic

aldehyde that holds significant potential as a versatile building block in organic synthesis,

particularly within the pharmaceutical and agrochemical industries. Its unique substitution

pattern—a chloro group, an ethyl group, and a reactive aldehyde moiety on a benzene ring—

offers multiple avenues for chemical modification. This guide provides a comprehensive

overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data for

its characterization, expected reactivity, and potential applications in drug discovery, alongside

essential safety information.

Chemical and Physical Properties
4-Chloro-3-ethylbenzaldehyde is a compound with the molecular formula C₉H₉ClO and a

molecular weight of 168.62 g/mol .[1][2] While detailed experimental data on its physical

properties are not extensively published, its structural features suggest it is likely a liquid or a

low-melting solid at room temperature, with solubility in common organic solvents.
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Property Value/Prediction Source(s)

CAS Number 945717-06-6 [1][2]

Molecular Formula C₉H₉ClO [1][2]

Molecular Weight 168.62 g/mol [1][2]

IUPAC Name 4-chloro-3-ethylbenzaldehyde [2]

SMILES CCC1=C(Cl)C=CC(C=O)=C1 [2]

Polar Surface Area (PSA) 17.07 Å² [1]

LogP 2.71 [1]

Synthesis and Plausible Reaction Pathway
A specific, peer-reviewed synthesis of 4-chloro-3-ethylbenzaldehyde is not readily available

in the scientific literature. However, a plausible and efficient synthetic route can be extrapolated

from established organic chemistry principles and patent literature for analogous compounds. A

likely approach would involve the formylation of a corresponding substituted benzene

derivative.

One such method is the Rieche formylation, which introduces an aldehyde group onto an

electron-rich aromatic ring. The following diagram illustrates a potential synthetic pathway

starting from 1-chloro-2-ethylbenzene.

1-Chloro-2-ethylbenzene

4-Chloro-3-ethylbenzaldehyde

Formylation

Dichloromethyl methyl ether
(or other formylating agent)

+ Lewis Acid (e.g., TiCl₄, SnCl₄)
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Caption: Plausible synthetic route to 4-chloro-3-ethylbenzaldehyde.

Experimental Protocol (Hypothetical):

Reaction Setup: To a solution of 1-chloro-2-ethylbenzene in an anhydrous, inert solvent such

as dichloromethane, a Lewis acid (e.g., titanium tetrachloride) is added at a low temperature

(e.g., 0 °C) under an inert atmosphere.

Addition of Formylating Agent: Dichloromethyl methyl ether is then added dropwise to the

reaction mixture, maintaining the low temperature.

Reaction Progression: The reaction is allowed to stir at low temperature and then gradually

warmed to room temperature to ensure completion.

Workup and Purification: The reaction is quenched with water or a dilute acid, and the

organic layer is separated. The aqueous layer is extracted with the organic solvent. The

combined organic layers are washed, dried, and the solvent is removed under reduced

pressure. The crude product is then purified by column chromatography or distillation to yield

4-chloro-3-ethylbenzaldehyde.

Spectroscopic Characterization (Predicted)
While experimental spectra for 4-chloro-3-ethylbenzaldehyde are not widely published, its

spectroscopic characteristics can be predicted based on the analysis of structurally similar

compounds.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the

aromatic protons, and the protons of the ethyl group.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.0 Singlet 1H
Aldehydic proton (-

CHO)

~7.8-7.9 Doublet 1H
Aromatic proton ortho

to -CHO

~7.6-7.7 Doublet of doublets 1H

Aromatic proton

between -Cl and -

CHO

~7.5 Doublet 1H
Aromatic proton ortho

to -Cl

~2.8 Quartet 2H

Methylene protons (-

CH₂-) of the ethyl

group

~1.2 Triplet 3H
Methyl protons (-CH₃)

of the ethyl group

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will feature a characteristic downfield signal for the carbonyl carbon

of the aldehyde, along with signals for the aromatic carbons and the carbons of the ethyl group.
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Chemical Shift (δ, ppm) Assignment

~191 Aldehyde carbonyl carbon (-CHO)

~140-145 Aromatic carbon attached to the ethyl group

~135-140 Aromatic carbon attached to the chloro group

~130-135 Aromatic carbon attached to the aldehyde group

~125-130 Aromatic CH carbons

~25 Methylene carbon (-CH₂-) of the ethyl group

~15 Methyl carbon (-CH₃) of the ethyl group

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl

stretch of the aldehyde.

Wavenumber (cm⁻¹) Intensity Assignment

~2970-2850 Medium C-H stretching (aliphatic)

~2830-2730 Medium C-H stretching (aldehydic)

~1700 Strong C=O stretching (carbonyl)

~1600-1450 Medium C=C stretching (aromatic)

~1100-1000 Strong C-Cl stretching

Mass Spectrometry (MS) (Predicted):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 168, with a

characteristic M+2 peak at m/z 170 in an approximate 3:1 ratio, indicative of the presence of a

chlorine atom. Fragmentation would likely involve the loss of the aldehyde group and cleavage

of the ethyl group.

Reactivity and Applications in Drug Discovery
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The chemical reactivity of 4-chloro-3-ethylbenzaldehyde is primarily dictated by the aldehyde

functional group, which is susceptible to nucleophilic attack. This allows for a wide range of

chemical transformations, making it a valuable intermediate in the synthesis of more complex

molecules.

4-Chloro-3-ethylbenzaldehyde

Alcohol Derivative

Reduction
(e.g., NaBH₄)

Alkene Derivative

Wittig Reaction

Imine/Schiff Base

Condensation
(with primary amine)

Cyanohydrin

Nucleophilic Addition
(e.g., HCN)

Click to download full resolution via product page

Caption: Key reactions of the aldehyde group in 4-chloro-3-ethylbenzaldehyde.

Potential Applications:

Scaffold for Biologically Active Molecules: Halogenated aromatic compounds are prevalent in

many approved drugs, as the halogen atoms can influence metabolic stability, binding

affinity, and lipophilicity.[3] 4-Chloro-3-ethylbenzaldehyde can serve as a starting point for

the synthesis of novel compounds with potential therapeutic activities.

Intermediate in Heterocyclic Synthesis: The aldehyde group can participate in cyclization

reactions to form various heterocyclic systems, which are common motifs in medicinal

chemistry.

Building Block for Kinase Inhibitors: The substituted phenyl ring can be incorporated into the

core structures of kinase inhibitors, where specific substitution patterns are often crucial for

activity and selectivity.

Safety and Handling
A specific Safety Data Sheet (SDS) for 4-chloro-3-ethylbenzaldehyde is not widely available.

However, based on the data for structurally related compounds such as 4-ethylbenzaldehyde
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and other chlorinated benzaldehydes, the following precautions should be observed:

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact

with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat.

Health Hazards: Likely to be harmful if swallowed or inhaled and may cause skin and eye

irritation.

Fire Hazards: May be a combustible liquid. Keep away from heat, sparks, and open flames.

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion
4-Chloro-3-ethylbenzaldehyde is a valuable, albeit not extensively studied, chemical

intermediate with significant potential for applications in research and development, particularly

in the synthesis of novel pharmaceutical and agrochemical compounds. This guide provides a

foundational understanding of its properties, a likely synthetic approach, and its expected

reactivity, offering a solid starting point for its utilization in the laboratory. As with any chemical,

proper safety precautions should always be followed during handling and use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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